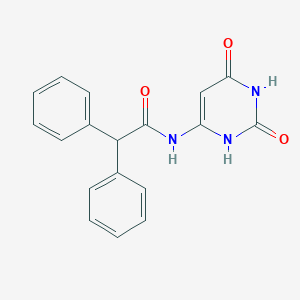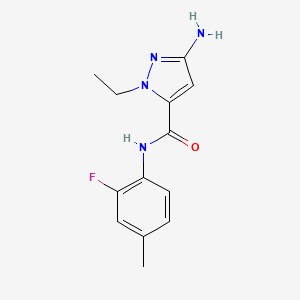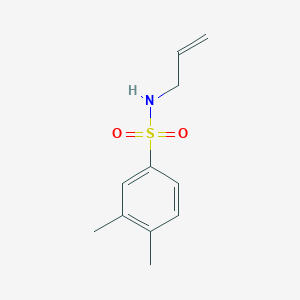![molecular formula C9H10ClN3OS B2983828 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide CAS No. 2411220-93-2](/img/structure/B2983828.png)
2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide is a synthetic organic compound that features a unique imidazo[2,1-b][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate precursors. For instance, a common method involves the reaction of 2-aminothiazole with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.
Introduction of the Propanamide Group: The imidazo[2,1-b][1,3]thiazole intermediate is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in the 2-chloro group can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the imidazo[2,1-b][1,3]thiazole ring.
Hydrolysis: The amide bond in the propanamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidized forms of the imidazo[2,1-b][1,3]thiazole ring.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets associated with the imidazo[2,1-b][1,3]thiazole scaffold.
Chemical Biology: It can serve as a probe to investigate the interactions of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide is not fully elucidated but is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors that are crucial for cellular processes, such as kinases or proteases.
Pathways Involved: It may modulate signaling pathways that control cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have shown significant biological activities, including antitubercular and anticancer properties.
Thiazole Derivatives: Other thiazole-based compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide stands out due to its specific substitution pattern, which may confer unique biological properties not observed in other similar compounds. Its potential for diverse chemical modifications also makes it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-6(10)8(14)11-4-7-5-12-9-13(7)2-3-15-9/h2-3,5-6H,4H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFXIVOFSGOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C2N1C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)
![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)


![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)

![2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)


![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)
![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)
